4λ6-thia-9-azatricyclo[5.3.0.02,6]decane 4,4-dioxide is a complex organic compound notable for its unique tricyclic structure, which incorporates sulfur and nitrogen atoms. This compound is classified under the category of heterocyclic compounds due to the presence of these non-carbon elements within its ring system. Its molecular formula is , and it has a molecular weight of 187.26 g/mol. The compound is primarily used in scientific research and industrial applications due to its distinctive chemical properties.
The synthesis of 4λ6-thia-9-azatricyclo[5.3.0.02,6]decane 4,4-dioxide typically involves multiple synthetic steps:
Specific reaction conditions such as temperature, solvent choice, and catalysts are critical for optimizing yield during synthesis. Continuous flow reactors may be used in industrial settings to enhance scalability and cost-effectiveness.
The molecular structure of 4λ6-thia-9-azatricyclo[5.3.0.02,6]decane 4,4-dioxide comprises a tricyclic framework where sulfur and nitrogen atoms are integrated within the rings. The InChI key for this compound is LBQQGBFFFJZGFU-UHFFFAOYSA-N, and its canonical SMILES representation is C1C2C(CN1)C3C2CS(=O)(=O)C3.
4λ6-thia-9-azatricyclo[5.3.0.02,6]decane 4,4-dioxide can participate in various chemical reactions:
Common reagents used include hydrogen peroxide for oxidation and sodium borohydride for reduction. The choice of solvent and pH is crucial in determining reaction outcomes and product distributions.
The mechanism of action of 4λ6-thia-9-azatricyclo[5.3.0.02,6]decane 4,4-dioxide involves its interaction with various molecular targets such as enzymes and receptors within biological systems. The compound's unique tricyclic structure allows it to fit into specific binding sites on proteins, modulating their activity through inhibition or activation pathways. This interaction can lead to significant biological effects, making it a valuable tool in biochemical research.
The compound exhibits distinct physical properties that include:
Key chemical properties include:
4λ6-thia-9-azatricyclo[5.3.0.02,6]decane 4,4-dioxide finds applications across various fields:
CAS No.: 60-24-2
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: